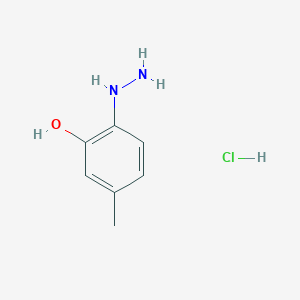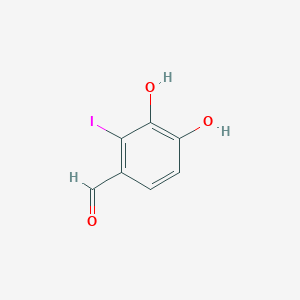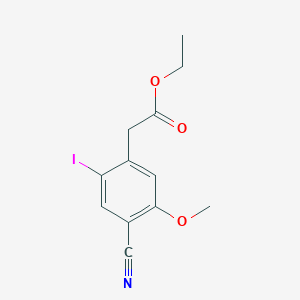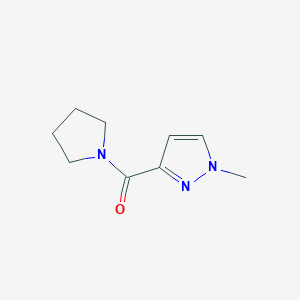![molecular formula C29H28N2O11S B15122988 1-(R)-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid](/img/structure/B15122988.png)
1-(R)-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropanesulfonimidoyl group attached to a nitrobenzene ring, combined with a butanedioic acid derivative. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid involves multiple steps, starting with the preparation of the cyclopropanesulfonimidoyl group and the nitrobenzene ring. The cyclopropanesulfonimidoyl group can be synthesized through the reaction of cyclopropylamine with sulfonyl chloride under basic conditions. The nitrobenzene ring is typically prepared through nitration of benzene using a mixture of concentrated sulfuric acid and nitric acid.
The final step involves the coupling of the cyclopropanesulfonimidoyl group with the nitrobenzene ring, followed by the addition of the butanedioic acid derivative. This step requires careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes described above, with optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas and a metal catalyst, or sodium borohydride.
Substitution: The sulfonimidoyl group can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of sulfonamide or sulfonate esters.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules, and as a reagent in organic synthesis.
Biology: As a probe for studying enzyme-catalyzed reactions involving sulfonimidoyl groups.
Medicine: As a potential drug candidate for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonimidoyl group can act as a reactive moiety, forming covalent bonds with nucleophilic residues in the active site of enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid include other sulfonimidoyl derivatives and nitrobenzene compounds These compounds share similar chemical properties and reactivity patterns but may differ in their specific applications and biological activities
Conclusion
1-®-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for study, with applications ranging from organic synthesis to medicinal chemistry. Further research into its properties and applications will likely uncover new and exciting uses for this compound.
Propiedades
Fórmula molecular |
C29H28N2O11S |
|---|---|
Peso molecular |
612.6 g/mol |
Nombre IUPAC |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;cyclopropyl-imino-(4-nitrophenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C20H18O8.C9H10N2O3S/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;10-15(14,9-5-6-9)8-3-1-7(2-4-8)11(12)13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-4,9-10H,5-6H2 |
Clave InChI |
WPCALJOCXUWVDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CC1S(=N)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B15122906.png)
![N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122917.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15122931.png)



![Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate](/img/structure/B15122952.png)
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15122961.png)
![(1R,9R,17R)-6-chloro-15-methyl-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B15122965.png)

![2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B15122974.png)


![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)
